molecular formula C23H14ClN3O3S B11621681 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)-4-hydroxy-2-(3-pyridyl)-2H-pyrrol-5-one

1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)-4-hydroxy-2-(3-pyridyl)-2H-pyrrol-5-one

Cat. No.: B11621681
M. Wt: 447.9 g/mol
InChI Key: WQEWJCTZCZNWBP-ZZEZOPTASA-N
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Description

1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzothiazole ring, a chlorobenzoyl group, a hydroxy group, a pyridinyl group, and a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the benzothiazole ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of the chlorobenzoyl group: This step may involve Friedel-Crafts acylation using 4-chlorobenzoyl chloride.

    Formation of the dihydropyrrolone core: This can be synthesized through a condensation reaction involving appropriate precursors.

    Attachment of the pyridinyl group: This may involve a coupling reaction using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The chlorobenzoyl group can be reduced to a chlorobenzyl group.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a chlorobenzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. For example:

    Biological activity: It may interact with specific enzymes or receptors, modulating their activity.

    Chemical reactivity: It may act as a nucleophile or electrophile in various reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzothiazol-2-yl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.

    1-(1,3-Benzothiazol-2-yl)-4-(4-methylbenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

The unique combination of functional groups in 1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H14ClN3O3S

Molecular Weight

447.9 g/mol

IUPAC Name

(4Z)-1-(1,3-benzothiazol-2-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H14ClN3O3S/c24-15-9-7-13(8-10-15)20(28)18-19(14-4-3-11-25-12-14)27(22(30)21(18)29)23-26-16-5-1-2-6-17(16)31-23/h1-12,19,28H/b20-18-

InChI Key

WQEWJCTZCZNWBP-ZZEZOPTASA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CN=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CN=CC=C5

Origin of Product

United States

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